tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride
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Overview
Description
Tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride, commonly referred to as TBHDC, is a versatile and powerful compound with a wide range of applications in scientific research. TBHDC is a derivative of the amino acid lysine, and it is used as a reagent in various biochemical and physiological experiments. TBHDC has been used in studies related to drug metabolism, enzyme kinetics, and protein structure. TBHDC is also used as a substrate for various enzymes, and it is known to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
TBHDC is used as a reagent in various biochemical and physiological experiments. TBHDC is used as a substrate for various enzymes, and it is known to have a wide range of biochemical and physiological effects. TBHDC has been used in studies related to drug metabolism, enzyme kinetics, and protein structure. TBHDC is also used in studies related to the regulation of gene expression, as well as in studies related to the regulation of enzyme activity.
Mechanism of Action
TBHDC is known to have a wide range of biochemical and physiological effects. TBHDC binds to enzymes, which results in the inhibition of the enzyme’s activity. TBHDC also binds to proteins, which results in the alteration of the protein’s structure and function. In addition, TBHDC has been shown to bind to DNA, which results in the regulation of gene expression.
Biochemical and Physiological Effects
TBHDC has been shown to have a wide range of biochemical and physiological effects. TBHDC has been shown to inhibit the activity of enzymes, alter the structure and function of proteins, and regulate gene expression. TBHDC has also been shown to have an effect on the metabolism of drugs, as well as on the activity of various enzymes.
Advantages and Limitations for Lab Experiments
TBHDC is a versatile and powerful compound that can be used in a wide range of laboratory experiments. TBHDC is relatively easy to synthesize and has a high yield, which makes it an ideal reagent for biochemical and physiological experiments. However, TBHDC is a relatively expensive compound, and it can be toxic if not used in the proper concentrations.
Future Directions
The potential applications of TBHDC are vast and there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of TBHDC and to develop more specific and precise methods to measure these effects. Additionally, further research could be done to explore the potential applications of TBHDC in drug metabolism and enzyme kinetics. Other potential future directions include exploring the potential of TBHDC as an inhibitor of gene expression, as well as exploring the potential of TBHDC as an inhibitor of enzyme activity. Finally, further research could be done to explore the potential of TBHDC as a therapeutic agent.
Synthesis Methods
TBHDC is synthesized from the amino acid lysine, which is a naturally occurring amino acid. The synthesis of TBHDC involves the reaction of lysine with tert-butyl chloride in the presence of a base. The reaction of lysine with tert-butyl chloride results in the formation of tert-butyl (tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride)-2,6-diaminohexanoate dihydrochloride. The reaction is typically carried out at room temperature, and the yield of TBHDC is typically high.
properties
IUPAC Name |
tert-butyl (2S)-2,6-diaminohexanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXLTCUPPLCDN-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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